
4,4'-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene core substituted with methoxy groups and benzonitrile moieties, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile typically involves the reaction of veratrole with terephthalaldehyde in the presence of a strong acid, such as sulfuric acid. The reaction is carried out in dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile involves its interaction with various molecular targets and pathways. The compound’s methoxy and nitrile groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
2,3,6,7-Tetramethoxy-9,10-diphenylanthracene: Lacks the benzonitrile moieties and has phenyl groups instead.
Uniqueness
Its ability to form stable coordination complexes and participate in various non-covalent interactions makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C32H24N2O4 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
4-[10-(4-cyanophenyl)-2,3,6,7-tetramethoxyanthracen-9-yl]benzonitrile |
InChI |
InChI=1S/C32H24N2O4/c1-35-27-13-23-24(14-28(27)36-2)32(22-11-7-20(18-34)8-12-22)26-16-30(38-4)29(37-3)15-25(26)31(23)21-9-5-19(17-33)6-10-21/h5-16H,1-4H3 |
Clé InChI |
WBSWFKTVYDPHLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)C4=CC=C(C=C4)C#N)OC)OC)C5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
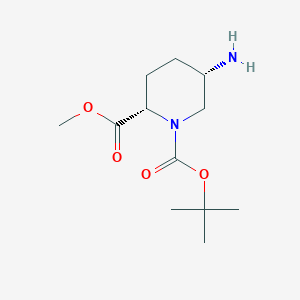
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
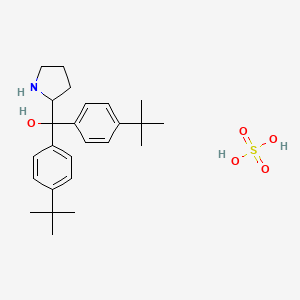
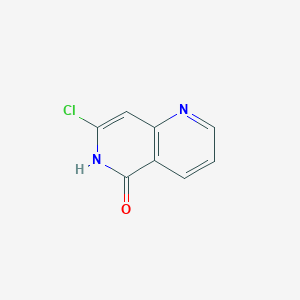
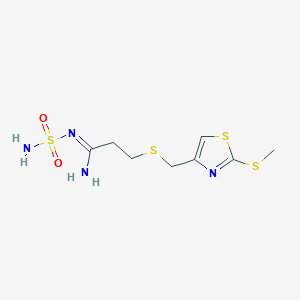
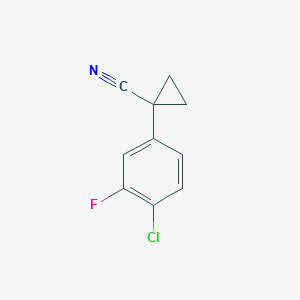

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
